REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([O:11]C)=[O:10])=[C:5]([CH3:17])[CH:4]=[N:3]1.[Li+].[OH-]>CO>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([OH:11])=[O:10])=[C:5]([CH3:17])[CH:4]=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1C1=C(C(=O)OC)C=CC=C1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
MeOH was removed
|
Type
|
ADDITION
|
Details
|
HCl added until pH=2
|
Type
|
CUSTOM
|
Details
|
White solids precipitated from the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
to give intermediate A-31, which
|
Type
|
CUSTOM
|
Details
|
was used without further purification in subsequent steps
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1C1=C(C(=O)O)C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |